Copolymerization Selectivity with CO2: 99% Polycarbonate for CPO vs. 99% Cyclic Carbonate for CHO Under Binary Catalyst
When subjected to identical reaction conditions using a binary (salen)CrX/PPNX catalyst system, cyclopentene oxide (CPO) and cyclohexene oxide (CHO) display diametrically opposed product selectivities in coupling with CO2. This stark divergence is a critical differentiator for applications targeting specific polymer architectures or cyclic monomers. CHO/CO2 coupling yields >99% selectivity for a completely alternating copolymer [1]. In contrast, CPO/CO2 coupling under the same conditions yields >99% selectivity for the cyclic carbonate, cis-cyclopentene carbonate [1]. This means a researcher cannot simply substitute one epoxide for the other and expect the same reaction outcome; the choice of CPO vs. CHO is a decisive, quantitative switch between a cyclic monomer and a polymer.
| Evidence Dimension | Product Selectivity in CO2 Coupling |
|---|---|
| Target Compound Data | >99% selectivity for cis-cyclopentene carbonate (cyclic) |
| Comparator Or Baseline | Cyclohexene oxide (CHO): >99% selectivity for poly(cyclohexene carbonate) (polymer) |
| Quantified Difference | Inverse selectivity: CPO favors cyclic product, CHO favors polymer |
| Conditions | Binary (salen)CrX/PPNX catalyst system, identical conditions |
Why This Matters
This binary selectivity switch dictates whether a process yields a cyclic monomer or a polymer, making CPO the definitive precursor for cis-cyclopentene carbonate synthesis.
- [1] Darensbourg, D.J., & Wilson, S.J. (2013). Catalytic Coupling of Cyclopentene Oxide and CO2 Utilizing Bifunctional (salen)Co(III) and (salen)Cr(III) Catalysts: Comparative Processes Involving Binary (salen)Cr(III) Analogs. ACS Catalysis, 3(12), 2871-2878. View Source
